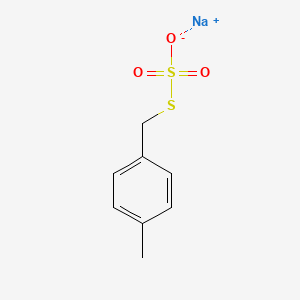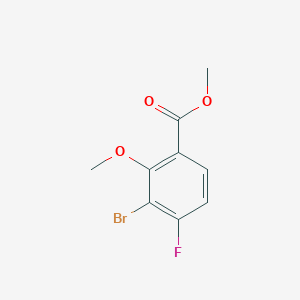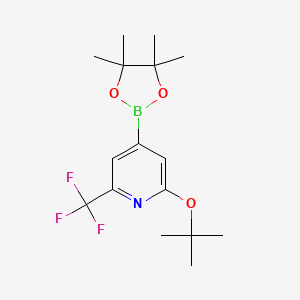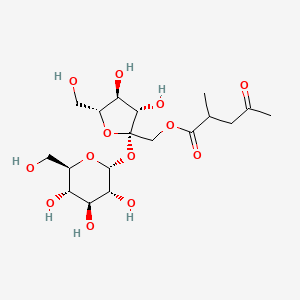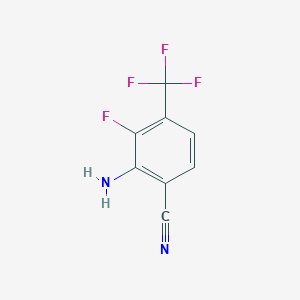
2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F4N2. This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a benzonitrile core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile involves the following steps :
Positioning Bromination: The starting material, m-trifluoromethyl fluorobenzene, undergoes bromination using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.
Cyano Group Replacement: The brominated intermediate is then reacted with cuprous cyanide in quinoline to replace the bromine atom with a cyano group.
Aminolysis Substitution: Finally, the cyano-substituted intermediate undergoes aminolysis with liquid ammonia in ethanol to introduce the amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The use of readily available reagents and efficient reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The amino and fluoro groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the fluoro group.
3-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but lacks the amino group.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but lacks the amino group .
Uniqueness
2-Amino-3-fluoro-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the amino and fluoro groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it particularly valuable in medicinal chemistry and materials science applications .
Properties
Molecular Formula |
C8H4F4N2 |
|---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
2-amino-3-fluoro-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4F4N2/c9-6-5(8(10,11)12)2-1-4(3-13)7(6)14/h1-2H,14H2 |
InChI Key |
QBIYYSHFJXFYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


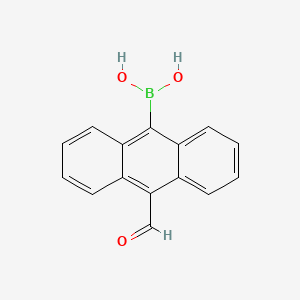

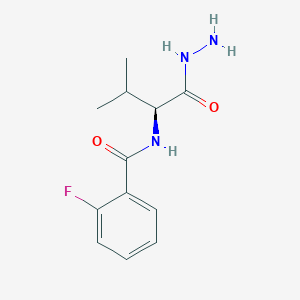
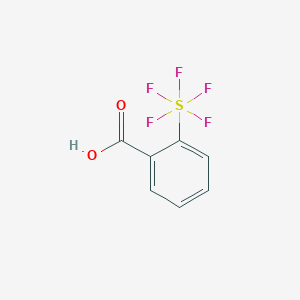
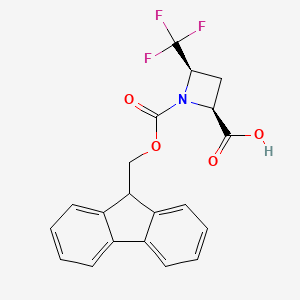
![(2S,4R)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12852679.png)
![Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate](/img/structure/B12852688.png)
![1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12852694.png)
![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)

